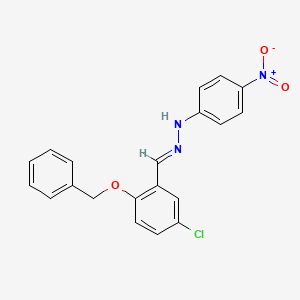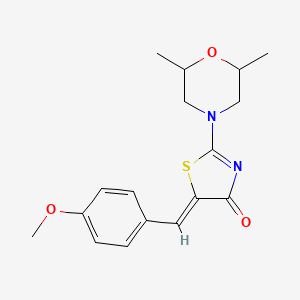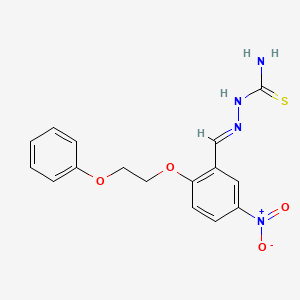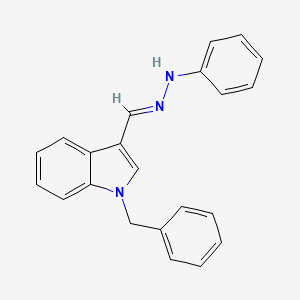![molecular formula C13H11N3O4 B5908171 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide, commonly known as 'NFA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NFA is a yellow crystalline powder that is synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of NFA is not fully understood, but studies suggest that it may induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. NFA may also inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic activity.
Biochemical and Physiological Effects:
Studies have reported that NFA has low toxicity towards normal cells and tissues, making it a promising candidate for the development of anticancer agents. NFA has also been shown to have low cytotoxicity towards bacteria and fungi, making it a potential candidate for the development of antibacterial and antifungal agents.
Advantages and Limitations for Lab Experiments
The synthesis of NFA is simple and efficient, and the resulting product is easily purified through recrystallization. NFA-based materials have shown excellent performance in various applications, including sensing, catalysis, and degradation of pollutants. However, the use of NFA in biological systems requires further investigation, and its potential toxicity towards normal cells and tissues needs to be thoroughly evaluated.
Future Directions
There are several future directions for the research on NFA. In medicinal chemistry, further studies are needed to evaluate the anticancer potential of NFA and its derivatives. In materials science, the development of new NFA-based materials with improved performance and novel functionalities is an area of active research. In environmental science, the development of NFA-based probes for the detection of other pollutants, such as organic compounds and pesticides, is an area of potential research. Overall, the research on NFA is a rapidly growing field, and its potential applications in various fields make it a promising candidate for further investigation.
Synthesis Methods
The synthesis of NFA involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde with acetic hydrazide in the presence of glacial acetic acid and a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature, and the resulting product is purified through recrystallization using ethanol.
Scientific Research Applications
NFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, NFA has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. NFA has also been investigated for its potential use as an antibacterial and antifungal agent.
In materials science, NFA has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, sensors, and catalysts. NFA-based materials have shown excellent performance in various applications, including sensing of metal ions and organic compounds, degradation of organic pollutants, and catalysis of organic transformations.
In environmental science, NFA has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in water. NFA-based probes have shown high selectivity and sensitivity towards various heavy metal ions, including Pb2+, Cd2+, and Hg2+.
Properties
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9(17)15-14-8-12-5-6-13(20-12)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRUTJMDHMJJRI-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)
![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)


![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)

